molecular formula C19H16FNO3 B4739381 N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide

Cat. No. B4739381
M. Wt: 325.3 g/mol
InChI Key: RXXOBXGBUNZNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide, also known as FUM-4, is a synthetic compound that belongs to the class of furamide derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the central nervous system. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to interact with the GABAergic and serotonergic systems, which are known to play a crucial role in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to increase the levels of GABA and serotonin in the brain, which are known to have anxiolytic and antidepressant effects. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of purity and stability. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit potent pharmacological effects at low doses, which makes it an attractive candidate for drug development. However, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide also has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be established.

Future Directions

There are several future directions for the research on N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide. One of the potential applications of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide is in the treatment of chronic pain and inflammation. Further studies are needed to elucidate the exact mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide and its potential as a therapeutic agent. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has shown promising antitumor activity, and further studies are needed to explore its potential as a cancer therapy. Additionally, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit anxiolytic and antidepressant effects, and further studies are needed to investigate its potential as a treatment for mood disorders.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide has been shown to possess antitumor activity against various cancer cell lines.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-23-17-10-8-16(9-11-17)21(19(22)18-3-2-12-24-18)13-14-4-6-15(20)7-5-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXOBXGBUNZNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5490737

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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